molecular formula C20H15F3N2O3S B11468449 [3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](1,3-benzodioxol-5-yl)methanone

[3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B11468449
M. Wt: 420.4 g/mol
InChI Key: YDVFAWLEFXCESU-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a trifluoromethyl group, and a thienoquinoline core

Preparation Methods

The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole core: This can be achieved by reacting catechol with chloroform in the presence of a base to form 1,3-benzodioxole.

    Introduction of the carbonyl group: The benzodioxole is then reacted with a suitable acyl chloride to introduce the carbonyl group at the 5-position.

    Formation of the thienoquinoline core: This involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with the benzodioxole intermediate.

    Introduction of the trifluoromethyl group: This can be achieved through a radical trifluoromethylation reaction using a trifluoromethylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and trifluoromethyl positions, using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Grignard reagents, organolithium compounds.

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE include:

    2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-CHLORO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE: This compound features a chloro group instead of a trifluoromethyl group, which can affect its reactivity and interactions with biological targets.

The uniqueness of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H15F3N2O3S

Molecular Weight

420.4 g/mol

IUPAC Name

[3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C20H15F3N2O3S/c21-20(22,23)15-10-3-1-2-4-11(10)25-19-14(15)16(24)18(29-19)17(26)9-5-6-12-13(7-9)28-8-27-12/h5-7H,1-4,8,24H2

InChI Key

YDVFAWLEFXCESU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCO5)N)C(F)(F)F

Origin of Product

United States

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